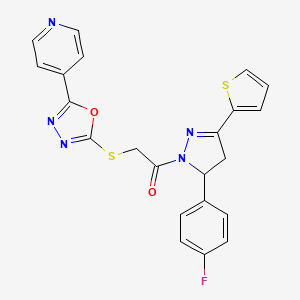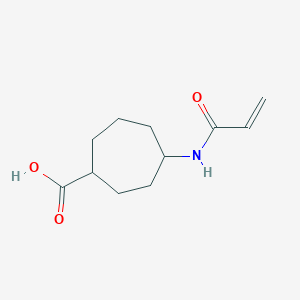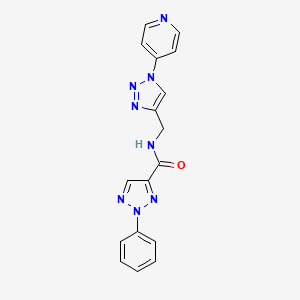![molecular formula C20H20ClN3O2S B2830023 N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-57-2](/img/no-structure.png)
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Properties
The quinazoline scaffold in this compound has been associated with antitumor activity. Researchers have explored its potential as a cytotoxic agent against cancer cells. By targeting specific cellular pathways, it may inhibit tumor growth and metastasis .
Antiviral Activity
Compounds containing quinazoline moieties have demonstrated antiviral properties. Investigating the effects of this derivative against viral infections (such as influenza A or Coxsackie B4 virus) could provide valuable insights for drug development .
Antioxidant Potential
Oxidative stress contributes to aging and several diseases. The sulfanylidene group in this compound suggests antioxidant activity. Evaluating its ability to scavenge free radicals could be beneficial .
Antimicrobial Activity
Quinazoline derivatives have shown promise as antimicrobial agents. Assessing the efficacy of this compound against bacteria, fungi, or other pathogens could lead to novel therapeutic options .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorobenzylamine with 2-butanone to form 4-chlorophenyl-2-butanone, which is then reacted with thiourea to form 4-chlorophenyl-2-butanone thiosemicarbazone. This intermediate is then reacted with 2-cyanobenzaldehyde to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "2-butanone", "thiourea", "2-cyanobenzaldehyde" ], "Reaction": [ "4-chlorobenzylamine is reacted with 2-butanone in the presence of a catalyst to form 4-chlorophenyl-2-butanone.", "4-chlorophenyl-2-butanone is then reacted with thiourea in the presence of a base to form 4-chlorophenyl-2-butanone thiosemicarbazone.", "Finally, 4-chlorophenyl-2-butanone thiosemicarbazone is reacted with 2-cyanobenzaldehyde in the presence of a catalyst to form N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
422528-57-2 |
Product Name |
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C20H20ClN3O2S |
Molecular Weight |
401.91 |
IUPAC Name |
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-12(2)22-18(25)14-6-9-16-17(10-14)23-20(27)24(19(16)26)11-13-4-7-15(21)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
DTMRPQDNKVPAON-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)

![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)


![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)
